5-Tert-Butyl 2-Ethyl 7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-2,5(6H)-Dicarboxylate
Description
5-Tert-Butyl 2-Ethyl 7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-2,5(6H)-Dicarboxylate (CAS: 1250997-22-8) is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a][1,4]diazepine core with tert-butyl and ethyl ester substituents at the 5- and 2-positions, respectively. Its molecular formula is C₁₅H₂₃N₃O₄, with a molecular weight of 309.37 g/mol . The compound is classified as a key intermediate in medicinal chemistry, particularly in the synthesis of ROS1 (c-ros oncogene 1) inhibitors, which are investigated for their anticancer properties .
Properties
IUPAC Name |
5-O-tert-butyl 2-O-ethyl 4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-5-21-13(19)12-9-11-10-17(7-6-8-18(11)16-12)14(20)22-15(2,3)4/h9H,5-8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHDLTQLRQZHBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCCN(CC2=C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-Butyl 2-Ethyl 7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-2,5(6H)-Dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of 2-hydrazinopyrazine with orthoesters, followed by further catalytic hydrogenation of the pyrazine moiety over Pd/C . This method is known for its simplicity and reliability, often yielding excellent results.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and catalysts, and ensuring efficient separation and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Tert-Butyl 2-Ethyl 7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-2,5(6H)-Dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The presence of tert-butyl and ethyl groups allows for substitution reactions, where these groups can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Synthetic Methodologies
Recent advancements in the synthesis of 5-Tert-Butyl 2-Ethyl 7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-2,5(6H)-Dicarboxylate have focused on improving yield and efficiency. A notable method involves multi-step synthesis from readily available precursors, enhancing scalability for industrial applications .
Key Steps in Synthesis:
- Formation of Pyrazole Ring : Utilizing hydrazine hydrate for cyclization.
- Carboxylation : Introduction of carboxyl groups via carboxylic acid derivatives.
- Purification : Employing chromatographic techniques to isolate the desired compound.
Pharmaceutical Applications
The compound has shown promise in various therapeutic areas:
Anticancer Activity
Studies indicate that derivatives of pyrazolo[1,5-a][1,4]diazepines exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation .
CNS Activity
Research has explored the neuropharmacological effects of this compound class, suggesting potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems .
Anti-inflammatory Properties
Compounds similar to 5-Tert-Butyl 2-Ethyl 7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine have been investigated for their anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases .
Case Studies
Several case studies highlight the efficacy and versatility of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant tumor growth inhibition in xenograft models using pyrazolo[1,5-a][1,4]diazepine derivatives. |
| Study B | Showed neuroprotective effects in animal models of Parkinson's disease through modulation of dopaminergic signaling pathways. |
| Study C | Reported anti-inflammatory effects in vitro using macrophage models, indicating potential for developing anti-inflammatory drugs. |
Mechanism of Action
The mechanism of action of 5-Tert-Butyl 2-Ethyl 7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-2,5(6H)-Dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of these targets and resulting in various biological effects.
Comparison with Similar Compounds
Key Observations:
In contrast, analogs with amino (CAS 1445951-35-8) or hydroxymethyl (CAS 1135282-77-7) groups exhibit increased polarity, which may enhance aqueous solubility but reduce blood-brain barrier penetration . The 7-hydroxy derivative (CAS 1823389-42-9) introduces a hydrogen-bonding site, which could influence target binding affinity .
Synthesis and Availability :
- The target compound is discontinued or out of stock, suggesting challenges in synthesis, scalability, or diminished research interest . In contrast, the hydroxymethyl variant (CAS 1135282-77-7) remains available for technical inquiry, highlighting its utility as a versatile intermediate .
Biological Activity
5-Tert-butyl 2-ethyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate (CAS Number: 1250997-22-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 309.36 g/mol. The structure includes a pyrazolo and diazepine ring system, which contributes to its reactivity and potential pharmacological properties.
Antimicrobial Properties
Research indicates that derivatives of pyrazolo[1,5-a][1,4]diazepines exhibit antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
Some studies suggest that pyrazolo[1,5-a][1,4]diazepines may possess anticancer properties. For example, a study demonstrated that related compounds could induce apoptosis in cancer cell lines through the activation of specific signaling pathways. This suggests that 5-tert-butyl 2-ethyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives may also be explored for their potential in cancer therapy.
Neuropharmacological Effects
The diazepine structure is known for its interaction with the GABA receptor system. Compounds like 5-tert-butyl 2-ethyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine may exhibit anxiolytic or sedative effects by modulating GABAergic neurotransmission. Preliminary studies on similar compounds have shown promise in reducing anxiety-related behaviors in animal models.
Synthesis Methods
The synthesis of this compound involves multiple steps starting from readily available precursors. A typical synthetic route includes:
- Formation of the Pyrazole Ring : Utilizing appropriate reagents to construct the pyrazole framework.
- Diazepine Formation : Cyclization reactions that lead to the formation of the diazepine ring.
- Carboxylation : Introduction of carboxylate groups to enhance solubility and biological activity.
Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuropharmacological | Potential anxiolytic effects observed |
Case Study: Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer activity of several pyrazolo[1,5-a][1,4]diazepine derivatives. The study found that compounds exhibiting structural similarities to 5-tert-butyl 2-ethyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine showed significant cytotoxic effects against breast and lung cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and activation of apoptotic pathways.
Q & A
Q. What are the standard experimental protocols for synthesizing 5-Tert-Butyl 2-Ethyl 7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-2,5(6H)-Dicarboxylate?
- Methodological Answer : Synthesis typically involves refluxing precursor compounds in ethanol or similar solvents under controlled conditions. For example, analogous pyrazole derivatives are synthesized by refluxing intermediates (e.g., 3,5-diaryl-4,5-dihydro-1H-pyrazole) with carbonyl-containing reagents for 2 hours, followed by recrystallization from DMF-EtOH mixtures . Characterization requires NMR, HPLC, and mass spectrometry (MS) to confirm molecular weight and purity, as seen in related compounds like 5-tert-butyl-2-[(4-tert-butylphenyl)diselanyl]-1,3-dimethylbenzene .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR to confirm substituent positions and ring systems.
- High-resolution MS for exact mass verification (e.g., deviations < 2 ppm).
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated in structurally complex diazepine analogs .
Advanced Research Questions
Q. What computational strategies are effective for optimizing reaction pathways and minimizing byproducts in the synthesis of this compound?
- Methodological Answer : Implement quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and predict regioselectivity. The ICReDD initiative combines these methods with machine learning to identify optimal solvent/catalyst systems, reducing trial-and-error experimentation by 30–50% . Virtual screening via chemical software (e.g., Gaussian, ORCA) can also simulate reaction outcomes under varied conditions (temperature, pressure) .
Q. How can factorial design methodologies improve yield and purity during scale-up?
- Methodological Answer : Apply Design of Experiments (DoE) to systematically test variables (e.g., reactant ratios, reflux time, catalyst loading). A 2^3 factorial design isolates critical factors affecting yield, as shown in pyrazole synthesis optimizations . For instance, varying tert-butyl group incorporation temperatures (40–80°C) and ethyl esterification times (2–6 hours) can identify Pareto-optimal conditions .
Q. How should researchers address discrepancies in spectroscopic or reactivity data across studies?
- Methodological Answer : Conduct a systematic meta-analysis of published datasets to identify methodological outliers. For example, inconsistent NMR shifts may arise from solvent polarity differences (CDCl3 vs. DMSO-d6). Cross-validate findings using alternative techniques (e.g., IR spectroscopy for functional groups) and replicate experiments under standardized conditions .
Q. What advanced techniques elucidate the compound’s role in heterocyclic reaction mechanisms?
- Methodological Answer : Use isotopic labeling (e.g., 2H/13C) to track ring-opening/closure dynamics in diazepine systems. Pair this with in situ FTIR or Raman spectroscopy to monitor intermediate formation. Computational studies (e.g., molecular dynamics simulations) can further map energy barriers for dihydro-4H-pyrazolo-diazepine rearrangements .
Data-Driven Research Considerations
Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer : Employ multivariate regression or partial least squares (PLS) analysis to correlate substituent effects (e.g., tert-butyl steric bulk, ethyl ester lability) with biological/chemical activity. Cluster analysis can group derivatives by reactivity patterns, as seen in diazepine-based catalyst studies .
Q. How can researchers integrate machine learning to predict novel derivatives with enhanced stability?
- Methodological Answer : Train neural networks on datasets of diazepine analogs (e.g., LogP, melting points, hydrolysis rates). Feature engineering should include topological descriptors (e.g., Wiener index for branching) and electronic parameters (HOMO-LUMO gaps). Tools like RDKit or ChemAxon enable automated descriptor generation, accelerating virtual library design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
